5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one
Overview
Description
5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with a chlorinated indole derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the indole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one
- 5-bromo-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one
- 5-fluoro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one
Uniqueness
5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent may enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
5-chloro-3,3-bis(2-methyl-1H-indol-3-yl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O/c1-14-23(17-7-3-5-9-20(17)28-14)26(19-13-16(27)11-12-22(19)30-25(26)31)24-15(2)29-21-10-6-4-8-18(21)24/h3-13,28-29H,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRRVFDQBBNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C5=C(NC6=CC=CC=C65)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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